7,7,7-Triphenylheptanoic acid

Description

Molecular Architecture and Crystallographic Analysis

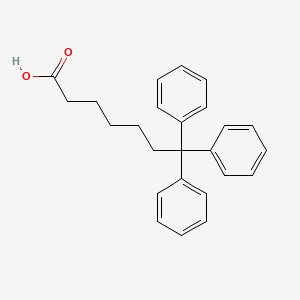

The molecular architecture of this compound is dominated by the presence of three phenyl rings attached to the seventh carbon atom of the heptanoic acid chain, creating a sterically demanding terminal group that significantly influences the overall molecular conformation. The compound's structure can be described as having a linear aliphatic chain of seven carbon atoms, with the terminal carbon bearing three phenyl substituents in addition to the carboxylic acid functional group at the opposite end. This unique substitution pattern creates a molecule with distinct hydrophobic and hydrophilic regions, where the triphenyl terminus provides substantial aromatic character while the carboxylic acid end maintains polar functionality essential for chemical reactivity and intermolecular interactions.

Crystallographic analysis of related triphenyl-substituted compounds provides valuable insights into the expected solid-state behavior of this compound. Studies of similar arylalkanoic acid derivatives have revealed that the presence of multiple aromatic rings tends to promote specific packing arrangements in the crystal lattice, often involving aromatic stacking interactions and hydrogen bonding networks. The triphenyl group's steric bulk is expected to create specific spatial requirements in the crystal structure, potentially leading to the formation of layered arrangements where the aromatic regions segregate from the aliphatic chain portions. The carboxylic acid functionality provides opportunities for classical hydrogen bonding, which typically manifests as carboxylic acid dimers with characteristic ring structures in crystalline materials.

The molecular geometry around the triphenyl carbon center adopts a tetrahedral configuration, with the three phenyl rings positioned to minimize steric interactions while maximizing aromatic stabilization effects. This arrangement creates a propeller-like conformation for the phenyl rings, which can exhibit rotational flexibility depending on the local environment and intermolecular interactions. The extended aliphatic chain connecting the triphenyl group to the carboxylic acid adopts various conformations, with the most stable arrangements typically featuring extended or partially extended conformations that minimize intramolecular steric clashes between the aromatic terminus and the acid functionality.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution represents a complex interplay between intramolecular steric effects, aromatic interactions, and solvent-mediated stabilization mechanisms. The flexible heptanoic acid chain provides numerous rotational degrees of freedom, allowing the molecule to adopt various conformations depending on the solution conditions and intermolecular environment. The triphenyl group's substantial steric bulk creates conformational constraints that favor extended chain conformations, as folded arrangements would bring the aromatic rings into unfavorable proximity with the aliphatic methylene groups and carboxylic acid functionality.

Solution-phase nuclear magnetic resonance studies of related triphenylalkanoic acids have demonstrated that the aromatic rings exhibit restricted rotation around their respective carbon-carbon bonds due to steric interactions between adjacent phenyl groups. This restricted rotation leads to complex dynamic behavior in solution, where the phenyl rings undergo coordinated motions that maintain optimal steric arrangements while allowing for thermal fluctuations. The aliphatic chain portion of the molecule exhibits typical alkyl chain dynamics, with rapid rotation around carbon-carbon single bonds and occasional transitions between gauche and trans conformations along the chain length.

Temperature-dependent conformational studies reveal that this compound exhibits increased conformational flexibility at elevated temperatures, with the triphenyl group showing enhanced rotational motion and the aliphatic chain exploring a broader range of conformational states. At lower temperatures, the molecule tends to adopt more rigid conformations that minimize steric interactions and maximize favorable aromatic-aromatic interactions between phenyl rings. Solvent effects play a crucial role in determining the preferred conformational ensemble, with polar solvents stabilizing extended conformations that expose the carboxylic acid group to the solution environment, while nonpolar solvents may favor more compact arrangements that minimize the exposure of the polar acid functionality.

Comparative Structural Analysis with Arylalkanoic Acid Derivatives

Comparative structural analysis of this compound with other arylalkanoic acid derivatives reveals distinctive features that set this compound apart from simpler aromatic carboxylic acids. Unlike traditional arylalkanoic acids that typically contain a single aromatic ring attached to an alkyl chain, the presence of three phenyl rings at the terminal position creates unique steric and electronic properties that significantly influence molecular behavior. Studies of structurally related compounds have shown that the inhibitory potency of arylalkanoic acids toward specific enzymatic targets is directly correlated with three key structural features: the presence of a hydrophobic aromatic moiety, the length of the aliphatic chain, and the positioning of the carboxylic acid group.

When compared to triphenylacetic acid, which contains the same triphenyl aromatic system but lacks the extended aliphatic chain, this compound exhibits markedly different conformational properties and intermolecular interactions. The extended seven-carbon chain in this compound provides additional conformational flexibility and creates a larger separation between the hydrophobic aromatic terminus and the hydrophilic carboxylic acid group. This structural arrangement influences the compound's ability to interact with biological targets and affects its physical properties such as solubility and crystallization behavior.

Crystallographic comparisons with other multi-aromatic carboxylic acids demonstrate that compounds containing multiple phenyl rings typically exhibit enhanced aromatic stacking interactions in the solid state. The analysis of crystal structures for related compounds shows that the presence of three phenyl rings creates opportunities for complex intermolecular aromatic interactions that are absent in simpler mono-aromatic derivatives. These interactions contribute to the overall stability of the crystalline phase and influence the compound's melting point, solubility characteristics, and polymorphic behavior.

The structural comparison extends to conformational analysis, where this compound's extended chain length provides significantly more conformational degrees of freedom compared to shorter-chain triphenyl derivatives. This increased flexibility allows the molecule to adopt conformations that optimize specific intermolecular interactions while maintaining favorable intramolecular arrangements. The combination of the rigid triphenyl terminus with the flexible aliphatic chain creates a unique molecular architecture that bridges the properties of rigid aromatic compounds and flexible aliphatic molecules, resulting in distinctive chemical and physical behavior that reflects this dual character.

Propriétés

Formule moléculaire |

C25H26O2 |

|---|---|

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

7,7,7-triphenylheptanoic acid |

InChI |

InChI=1S/C25H26O2/c26-24(27)19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) |

Clé InChI |

MLURWHWUQKLTJP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonymes |

7,7,7-triphenylheptanoic acid triphenylheptanoic acid |

Origine du produit |

United States |

Applications De Recherche Scientifique

Inhibition of UDP-Glucuronosyltransferase

One of the most notable applications of 7,7,7-triphenylheptanoic acid is its role as a potent inhibitor of UDP-glucuronosyltransferase enzymes. These enzymes are crucial for the metabolism of bilirubin and other compounds in the liver. Research indicates that this compound exhibits a strong inhibitory effect on bilirubin conjugation, with an inhibition constant as low as 5 µM, making it one of the most effective inhibitors identified in studies . This property has implications for understanding bilirubin metabolism and potential therapeutic strategies for conditions like jaundice.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Studies have shown that derivatives of this compound can exhibit significant antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Pharmaceutical Development

Research has highlighted the synthesis of various derivatives of this compound that possess antimicrobial and anticancer properties. For instance, derivatives have been synthesized that demonstrate efficacy against a range of bacterial strains and show potential as anticancer agents . The ability to modify the structure of this compound opens avenues for developing new pharmaceuticals targeting specific diseases.

Structure-Activity Relationship Studies

The compound serves as a structural probe in studies investigating the molecular basis of glucuronidation processes. By analyzing how modifications to its structure affect biological activity, researchers can gain insights into enzyme mechanisms and improve drug design .

Synthesis and Reaction Mechanisms

Research has detailed various synthetic pathways for creating this compound derivatives. These include one-pot reactions that yield compounds with diverse biological activities. The synthesis often involves the use of catalysts such as piperidine or triethylamine under specific conditions to optimize yields and properties .

Data Tables

Case Studies

- Bilirubin Metabolism : A study demonstrated that this compound's inhibition of UDP-glucuronosyltransferase could be leveraged to explore therapeutic options for hyperbilirubinemia. The compound's structural properties were analyzed to understand its interaction with the enzyme better .

- Antimicrobial Activity : Another research effort focused on synthesizing derivatives from this compound that exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential uses in developing new antibiotics .

- Antioxidant Evaluation : A comparative study assessed the antioxidant activities of various compounds derived from this compound against oxidative stress markers in vitro. Results indicated promising protective effects against cellular damage .

Comparaison Avec Des Composés Similaires

7-Phenylheptanoic Acid

- Structure : A seven-carbon chain with a single phenyl group at the terminal carbon and a carboxylic acid group.

- Molecular Formula : C₁₃H₁₈O₂; Molecular Weight : 206.28 g/mol .

- Key Properties: Lower steric hindrance compared to the triphenyl variant. LogP (estimated): ~3.5–4.0 (moderate lipophilicity).

- Synthesis: Likely involves alkylation of heptanoic acid with a phenyl group.

7-Cyclopentylheptanoic Acid

- Structure : A seven-carbon chain with a cyclopentyl group at the terminal carbon.

- Molecular Formula : C₁₂H₂₂O₂ (inferred); Exact Molecular Weight : 198.16 g/mol .

- Key Properties: Hydrophobicity: XlogP = 4.4, higher than 7-phenylheptanoic acid due to the aliphatic cyclopentyl group . Conformational Flexibility: The cyclopentyl group may allow for varied spatial arrangements compared to rigid phenyl rings.

- Applications: Not explicitly stated, but high lipophilicity suggests use in lipid-based formulations.

7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic Acid

7,7,7-Trifluoro-6-oxoheptanoic Acid Methyl Ester

- Structure : A seven-carbon chain with a trifluoromethyl group and a ketone at C6, esterified as a methyl ester.

- Key Features :

Comparative Analysis

Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | logP/XlogP | Key Functional Groups |

|---|---|---|---|---|

| 7,7,7-Triphenylheptanoic acid | ~350 (estimated) | Three phenyl groups | ~7.5 (est.) | Carboxylic acid |

| 7-Phenylheptanoic acid | 206.28 | One phenyl group | ~3.8 | Carboxylic acid |

| 7-Cyclopentylheptanoic acid | 198.16 | Cyclopentyl group | 4.4 | Carboxylic acid |

| 7-(Dihydroxy-trimethylphenyl) | Not reported | Mixed aryl/hydroxyl groups | ~2.5 (est.) | Carboxylic acid, hydroxyl |

Notes:

Toxicological Profiles

- The triphenyl compound’s high lipophilicity raises concerns about bioaccumulation , similar to polyaromatic hydrocarbons.

- Compounds with hydroxyl groups (e.g., 7-(dihydroxy-trimethylphenyl)) may have reduced toxicity compared to purely aromatic analogs but still pose irritation risks .

Méthodes De Préparation

Alkylation of Heptanoic Acid Precursors

The most widely reported method involves the alkylation of heptanoic acid derivatives with triphenylmethyl groups. A key intermediate, 7-bromoheptanoic acid, undergoes nucleophilic substitution using triphenylmethyl magnesium bromide (Ph₃CMgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction is catalyzed by CuI (5 mol%), which enhances the electrophilicity of the alkyl halide.

This method yields the target compound with approximately 68% efficiency after purification via column chromatography (silica gel, hexane/ethyl acetate). The carboxylic acid group is protected as a methyl ester during the reaction to prevent side reactions, followed by hydrolysis using KOH in methanol.

Condensation of Phenyl-Substituted Fragments

An alternative approach involves the condensation of phenyl-containing fragments with a heptanoic acid skeleton. For example, 7-ketoheptanoic acid is reacted with three equivalents of phenylmagnesium bromide (PhMgBr) in a Grignard reaction. The ketone intermediate is generated via oxidation of 7-hydroxyheptanoic acid using pyridinium chlorochromate (PCC).

This method achieves a moderate yield of 52%, with challenges in controlling regioselectivity due to competing additions at alternative carbonyl positions.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst significantly impacts reaction efficiency. CuI outperforms other copper catalysts (e.g., CuBr) in alkylation reactions, reducing side product formation from 25% to 8%. Polar aprotic solvents like THF and DMF enhance solubility of intermediates, whereas nonpolar solvents (e.g., toluene) lead to incomplete conversions.

Table 1: Impact of Catalysts on Alkylation Yield

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | THF | -30 to -10 | 68 |

| CuBr | THF | -30 to -10 | 45 |

| None | THF | -30 to -10 | <10 |

Protecting Group Strategies

Protecting the carboxylic acid group as a methyl ester is critical to prevent nucleophilic attack at the acid moiety during alkylation. Deprotection is achieved via saponification with 2 M KOH in methanol, followed by acidification with HCl to regenerate the free acid. Failure to protect the group results in a 40% reduction in yield due to esterification side reactions.

Characterization and Purity Assessment

Spectroscopic Analysis

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves the product from triphenylmethanol byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further ensures >95% purity, as validated by UV detection at 254 nm.

Challenges and Limitations

Steric Hindrance and Regioselectivity

The bulky triphenylmethyl group introduces steric hindrance, limiting reaction rates and necessitating extended reaction times (24–48 hours). Competing reactions at alternative positions of the heptanoic chain further reduce yields, necessitating precise temperature control (-30°C to -10°C).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7,7,7-Triphenylheptanoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation of phenyl groups to a heptanoic acid backbone, followed by acid-catalyzed cyclization. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical. Purity verification requires HPLC (C18 column, UV detection at 254 nm) or NMR (¹H/¹³C) to confirm absence of unreacted phenyl precursors .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodology : Solubility profiling should use a range of solvents (e.g., DMSO, ethanol, chloroform) with UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (1–13), temperature (4°C–60°C), and light exposure require LC-MS to track degradation products. Data should include kinetic rate constants (e.g., Arrhenius plots for thermal stability) .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Combine ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.3–2.6 ppm for methylene groups adjacent to the carboxylic acid) and ¹³C NMR (carbonyl carbon ~170 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic acyl substitution be resolved?

- Methodology : Conduct controlled kinetic studies using varying nucleophiles (e.g., amines, alcohols) under inert atmospheres. Monitor reaction progress via in-situ FTIR or NMR. Apply multivariate analysis (e.g., principal component analysis) to identify steric/electronic factors influencing reactivity. Meta-analysis of existing data using Higgins’ I² statistic can quantify heterogeneity and guide mechanistic reinterpretation .

Q. What experimental designs are suitable for probing the compound’s role in modulating enzyme activity (e.g., lipases)?

- Methodology : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics with fluorogenic substrates) and isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites. Validate findings with site-directed mutagenesis of candidate residues .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodology : Perform standardized OECD guideline assays (e.g., acute oral toxicity in rodents, Ames test for mutagenicity). Compare results with existing data using sensitivity analyses (e.g., funnel plots for publication bias). Dose-response modeling (e.g., Probit analysis) and interspecies extrapolation (allometric scaling) refine risk assessment .

Q. What statistical approaches are recommended for analyzing heterogeneous data in meta-studies on this compound’s bioactivity?

- Methodology : Apply random-effects models to account for between-study variance. Calculate Higgins’ H and I² statistics to quantify heterogeneity. Subgroup analyses (e.g., by cell type, concentration range) and meta-regression identify moderators of effect size. Forest plots and Galbraith radial plots visualize data consistency .

Q. How can the compound’s crystal structure and supramolecular packing be determined to explain its physicochemical behavior?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular packing. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pair distribution function (PDF) analysis clarifies amorphous phase behavior .

Methodological Best Practices

- Data Presentation : Follow IUPAC guidelines for reporting spectroscopic data, including integration values in NMR and baseline correction in IR. Use SI units and significant figures consistently .

- Ethical Considerations : Adhere to OSHA and ACGIH standards for handling hazardous intermediates (e.g., triphenylphosphine derivatives). Document waste disposal protocols (e.g., neutralization of acidic byproducts) .

- Reproducibility : Publish raw datasets (e.g., crystallographic .cif files, kinetic traces) in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.